(R)-4,5-Isopropylidene-1-bromopentane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
(4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
ZFGLHRDEDKLBRF-SSDOTTSWSA-N |
SMILES |
CC1(OCC(O1)CCCBr)C |
Isomeric SMILES |
CC1(OC[C@H](O1)CCCBr)C |
Canonical SMILES |
CC1(OCC(O1)CCCBr)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 4,5 Isopropylidene 1 Bromopentane
Chiral Pool Approaches to Precursor Synthesis
The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that serve as inexpensive starting materials for the synthesis of complex chiral targets. nih.govescholarship.org This approach is particularly valuable as it often provides a direct route to enantiomerically pure products.
Derivation from Optically Active Alcohols, such as (R)-1-Pentanol
While direct derivation from (R)-1-Pentanol is a conceptually straightforward approach, the literature more frequently highlights the use of other readily available chiral precursors. The challenge often lies in the efficient and stereospecific introduction of the required functional groups.
Utilization of Saccharide-Derived Chiral Synthons (e.g., D-Mannitol, Glyceraldehyde Acetonides)
Saccharides and their derivatives are a cornerstone of chiral pool synthesis due to their high degree of stereochemical complexity and ready availability. nih.gov
D-Mannitol:
D-Mannitol, a sugar alcohol, is a common and inexpensive starting material. orgsyn.orgresearchgate.net It can be converted to 1,2:5,6-di-O-isopropylidene-D-mannitol through acetalation with acetone (B3395972) in the presence of a catalyst like zinc chloride. researchgate.netresearchgate.netscispace.com This diacetal can then undergo oxidative cleavage, for instance with sodium periodate, to yield (R)-glyceraldehyde acetonide, a key intermediate. researchgate.netorgsyn.org
Several methods for the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol have been studied and compared, with variations in catalysts and reaction conditions affecting the yield. researchgate.netscispace.com For example, using 2,2-dimethoxypropane (B42991) and p-toluenesulfonic acid in N,N-dimethylformamide is one documented method. researchgate.net
Glyceraldehyde Acetonides:
(R)-Glyceraldehyde acetonide is a versatile chiral building block used in the synthesis of numerous natural products. niscpr.res.in It is readily prepared from D-mannitol. orgsyn.orgorgsyn.org The synthesis involves the protection of the diol groups as an acetonide followed by oxidative cleavage. niscpr.res.in A new route for its synthesis involves the asymmetric dihydroxylation of allyl 4-methoxybenzoate. niscpr.res.in
Bromination Strategies for Stereodefined Centers
The introduction of a bromine atom while maintaining the stereochemical integrity of the chiral center is a critical step in the synthesis of (R)-4,5-Isopropylidene-1-bromopentane.
Selective Halogenation Procedures on Chiral Substrates
Stereoselective halogenation is crucial for the synthesis of halogenated natural products where the halogen defines a stereogenic center. nih.gov Various strategies exist to achieve this, including substrate-controlled, reagent-controlled, and catalyst-controlled reactions. nih.gov For instance, site-selective aliphatic C-H bromination can be achieved using N-bromoamides and visible light, offering high selectivity even in complex molecules. researchgate.net
In the context of radical halogenation, the stereochemistry of the reaction is a key consideration. The reaction of a chiral starting material at a site other than the existing chiral center results in the formation of diastereomers. chemistrysteps.com The trigonal planar structure of the radical intermediate allows for the attack of the halogen from either face, which can lead to a racemic mixture if a new stereocenter is formed. libretexts.org
Optimization of Reaction Conditions for Bromination with Retention of Stereochemical Integrity
The choice of brominating agent and reaction conditions is paramount to prevent racemization or epimerization at the chiral center. While specific conditions for the direct bromination of a precursor to this compound are not extensively detailed in the provided search results, general principles of stereoselective bromination apply. For example, in the bromination of alkenes, anti-stereospecificity is often observed due to the formation of a bromonium ion intermediate, which is then opened by a bromide ion in an SN2-like fashion. utexas.edu
Development of Convergent and Efficient Synthetic Routes
A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined at a later stage. This approach is often more efficient than a linear synthesis. The synthesis of this compound can be viewed as a fragment in a larger convergent synthesis of a more complex molecule. For example, its enantiomer, (S)-4,5-Isopropylidene-1-bromopentane, is used as a reagent in the pharmaceutical and agrochemical industries. lookchem.com
Table 1: Physicochemical Properties of this compound and a Key Precursor
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 251998-53-5 | C8H15BrO2 | 223.11 | 233.5 at 760 mmHg molbase.com |
| (S)-4,5-Isopropylidene-1-bromopentane | 130995-39-0 | C8H15BrO2 | 223.11 | 157.1 at 760 mmHg lookchem.com |
Table 2: List of Compounds
| Compound Name |
|---|
| (R)-1-Pentanol |
| This compound |
| (S)-4,5-Isopropylidene-1-bromopentane |
| 1,2:5,6-di-O-isopropylidene-D-mannitol |
| Allyl 4-methoxybenzoate |
| D-Mannitol |
| Glyceraldehyde Acetonides |
| N-bromoamides |
| Zinc chloride |
| p-toluenesulfonic acid |
| 2,2-dimethoxypropane |
Diastereoselective and Enantioselective Control in Multi-Step Syntheses
The primary challenge in synthesizing this compound lies in establishing the chiral center at the C4 position with the desired (R)-configuration. Advanced synthetic strategies often employ starting materials from the chiral pool, which are naturally occurring, enantiomerically pure compounds.
A prominent and efficient route to this compound begins with (R)-(-)-1,2,4-butanetriol. This starting material possesses the requisite stereocenter at the C2 position (which will become the C4 in the final product). The synthesis proceeds through a two-step sequence involving protection of the 1,2-diol functionality, followed by conversion of the primary alcohol to a bromide.
The first step is the protection of the vicinal diol in (R)-(-)-1,2,4-butanetriol as an isopropylidene acetal (B89532) (also known as an acetonide). This is typically achieved by reacting the triol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). This reaction is highly regioselective for the 1,2-diol, leading to the formation of (R)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol. The formation of the five-membered dioxolane ring is thermodynamically favored over the six-membered ring that would result from protection of the 1,4-diol.
The subsequent step involves the conversion of the primary hydroxyl group in the side chain to a bromide. A common and effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds with high fidelity and minimal risk of racemization at the adjacent stereocenter.
An alternative and widely utilized chiral precursor is (R)-solketal, which is (R)-2,2-dimethyl-1,3-dioxolane-4-methanol. wikipedia.org This commercially available starting material already contains the required protected diol and stereocenter. The synthesis from (R)-solketal necessitates a two-carbon chain extension of the hydroxymethyl group to a 3-hydroxypropyl group, followed by bromination.
The chain extension can be accomplished through a variety of methods. One common approach involves the oxidation of the primary alcohol of (R)-solketal to the corresponding aldehyde, followed by a Wittig reaction with a two-carbon ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield an α,β-unsaturated ester. Subsequent reduction of both the ester and the double bond affords the desired chain-extended alcohol, (R)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol.
The final bromination of this alcohol can then be carried out using standard methods as described previously, such as the Appel reaction or treatment with phosphorus tribromide (PBr₃), to yield the target molecule, this compound.
| Starting Material | Key Steps | Reagents | Intermediate |
| (R)-(-)-1,2,4-Butanetriol | 1. Isopropylidene protection | Acetone or 2,2-dimethoxypropane, p-TSA | (R)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol |
| 2. Bromination | PPh₃, CBr₄ (Appel reaction) | This compound | |
| (R)-Solketal | 1. Oxidation | PCC, Swern, or Dess-Martin oxidation | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
| 2. Wittig reaction | Ph₃P=CHCO₂Et | Ethyl (R)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate | |
| 3. Reduction | H₂, Pd/C or LiAlH₄ | (R)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
| 4. Bromination | PBr₃ or PPh₃/NBS | This compound |
Novel Reaction Sequences for Enhanced Yield and Purity
Another innovative strategy could involve the enzymatic resolution of a racemic mixture of a suitable precursor. For example, lipase-catalyzed acylation of racemic 4,5-dihydroxy-1-bromopentane could selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. The desired (R)-enantiomer could then be isolated and protected.
More advanced catalytic methods, such as asymmetric transfer hydrogenation of a ketone precursor, could also be employed to establish the chiral center. For instance, the reduction of 5-bromo-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone using a chiral ruthenium or rhodium catalyst could afford the corresponding alcohol with high enantioselectivity. Subsequent deoxygenation would lead to the desired alkyl chain.
Purification and Isolation Techniques for Enantiopure Brominated Compounds (e.g., Column Chromatography)
The purification of the final product to ensure high enantiomeric purity is a critical step. While the synthetic methods described aim for high stereoselectivity, small amounts of the undesired enantiomer may still be present. Column chromatography is the most common technique for the purification of organic compounds. researchgate.net
For the separation of enantiomers, chiral column chromatography is employed. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.
For a relatively non-polar compound like this compound, normal-phase chiral HPLC is often the method of choice. Common chiral stationary phases for the separation of such compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) or Pirkle-type phases.
The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, such as isopropanol (B130326) or ethanol. The exact composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time.
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type (e.g., Whelk-O 1) |
| Mobile Phase | Typically a mixture of a non-polar alkane (e.g., hexane, heptane) and a polar alcohol modifier (e.g., isopropanol, ethanol) |
| Detection | UV detector (if the compound has a chromophore) or a refractive index detector |
In addition to analytical-scale chiral HPLC for determining the enantiomeric excess (e.e.) of the product, preparative-scale chiral chromatography can be used to isolate larger quantities of the enantiopure compound. This is particularly useful if the synthetic route results in a lower than desired enantioselectivity.
Beyond chromatography, other purification techniques such as fractional crystallization of diastereomeric derivatives can also be employed. This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. Subsequently, the resolving agent is cleaved to yield the pure enantiomer.
Mechanistic and Transformative Reactions of R 4,5 Isopropylidene 1 Bromopentane
Nucleophilic Substitution Reactions and Stereochemical Outcomes
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the reactivity of (R)-4,5-Isopropylidene-1-bromopentane is primarily dictated by its structure as a primary alkyl halide. This classification strongly favors the SN2 mechanism over the SN1 pathway, which is characteristic of tertiary halides. studymind.co.uk
Stereospecificity and Stereoselectivity in SN2 Displacements at the Chiral Center
The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comscribd.com For this compound, the site of nucleophilic attack is the primary carbon (C1) bonded to the bromine atom. A key feature of the SN2 mechanism is the backside attack of the nucleophile, which leads to an inversion of configuration at the reaction center. chemistrysteps.commasterorganicchemistry.comjove.com
Analysis of Racemization in SN1 Pathways and Carbocation Intermediates
The SN1 reaction mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. scribd.comchemistrysteps.com This pathway is typically associated with tertiary and sometimes secondary alkyl halides due to the stability of the corresponding carbocations. For a primary alkyl halide like this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway highly unlikely under standard nucleophilic substitution conditions.
If an SN1 reaction were to occur, it would generate a planar, sp²-hybridized carbocation at the C1 position. quora.com Nucleophilic attack could then happen from either face of this planar intermediate. chemistrysteps.comquora.comquora.com However, since C1 is not a chiral center, this would not lead to a mixture of stereoisomers. The chiral center at C4 is not directly involved in this hypothetical SN1 reaction at C1, and therefore, racemization at C4 would not occur through this direct pathway. While carbocation rearrangements could theoretically happen, a direct SN1 reaction at this primary bromide is not a significant pathway, and thus racemization is not a relevant concern for this substrate in typical substitution reactions. libretexts.org In practice, complete racemization is rare even in favorable SN1 reactions, as the leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.orgjove.com
| Characteristic | SN2 Pathway | SN1 Pathway (Hypothetical) |
|---|---|---|
| Substrate Preference | Favored (Primary Alkyl Halide) chemicalnote.com | Disfavored (Primary Carbocation is unstable) |
| Mechanism | One-step, concerted libretexts.org | Two-step, via carbocation intermediate scribd.com |
| Kinetics | Second-order: rate = k[R-Br][Nu⁻] chemicalnote.comlibretexts.org | First-order: rate = k[R-Br] libretexts.org |
| Stereochemistry at C1 | Inversion of configuration (unobservable as C1 is achiral) jove.com | Loss of stereochemistry (not applicable as C1 is achiral) |
| Stereochemistry at C4 | Retention of (R) configuration | Retention of (R) configuration (no direct involvement) |
| Racemization | No racemization | No racemization at the chiral center |
Kinetic and Thermodynamic Aspects of Nucleophilic Reactivity
The kinetics of the reaction of this compound with a nucleophile are best described by the SN2 model. The reaction rate is dependent on the concentrations of both the alkyl bromide and the nucleophile, exhibiting second-order kinetics. chemicalnote.comlibretexts.org The rate is sensitive to steric hindrance around the electrophilic carbon. pressbooks.pub For this substrate, the primary nature of the C1 carbon means there is minimal steric hindrance, allowing for a relatively fast reaction rate. The bulky isopropylidene group at the C4 and C5 positions is sufficiently distant from the reaction center to have only a minor impact on the reaction kinetics.
Regioselective Elimination Reactions and Olefin Generation
Elimination reactions can compete with nucleophilic substitution, particularly when using strong, sterically hindered bases and at higher temperatures. youtube.com For this compound, the most likely elimination pathway is the E2 mechanism, which, like the SN2 reaction, is a concerted, single-step process.
The E2 reaction involves the abstraction of a proton from a β-carbon (a carbon adjacent to the carbon with the leaving group) by a base, with the simultaneous formation of a double bond and departure of the leaving group. In this molecule, the only β-protons are on the C2 position. Therefore, elimination will result in the formation of a single alkene product: (R)-4,5-isopropylidene-1-pentene .
Because there is only one possible β-carbon from which a proton can be removed, the issue of regioselectivity—the preference for forming one constitutional isomer over another (e.g., Zaitsev vs. Hofmann product)—does not arise. khanacademy.orgchemistrysteps.com The reaction is regiodefined, yielding a single olefin. E1 reactions, which proceed through a carbocation, are as unlikely as SN1 reactions due to the instability of the primary carbocation. chemistrysteps.com
| Reaction Type | Typical Conditions | Product |
|---|---|---|
| SN2 Substitution | Strong, non-bulky nucleophile (e.g., CN⁻, I⁻) | (R)-1-substituted-4,5-isopropylidenepentane |
| E2 Elimination | Strong, bulky base (e.g., t-BuOK), heat | (R)-4,5-isopropylidene-1-pentene |
Organometallic Reagent Formation and Applications
The carbon-bromine bond in this compound allows for the formation of highly reactive organometallic reagents, which are powerful nucleophiles and strong bases used extensively in synthesis. libretexts.org
Generation of Grignard and Organolithium Reagents from the Bromide
Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent: ((R)-4,5-isopropylidenepentyl)magnesium bromide . wisc.eduwikipedia.org The formation mechanism is complex and believed to occur on the surface of the magnesium metal, but it reliably proceeds without affecting the stereochemistry of the remote chiral center at C4. alfredstate.edu These reagents are highly valuable for creating new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, esters, and carbon dioxide. wisc.edu
Organolithium Reagents : Similarly, treatment of the bromide with two equivalents of lithium metal in a hydrocarbon solvent like pentane (B18724) or hexane (B92381) produces the analogous organolithium reagent: (R)-4,5-isopropylidenepentyllithium . libretexts.orgwikipedia.org Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. nih.gov The stereointegrity of the C4 chiral center is maintained during this transformation. These reagents are employed in a wide array of synthetic applications, including deprotonation and nucleophilic additions. wikipedia.orgtaylorandfrancis.com
| Reagent Type | Metal | Typical Solvent | Product Name |
|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) | Diethyl ether or THF | ((R)-4,5-isopropylidenepentyl)magnesium bromide |
| Organolithium Reagent | Lithium (Li) | Pentane or Hexane | (R)-4,5-isopropylidenepentyllithium |
Cross-Coupling Reactions for Carbon-Carbon Bond Construction
This compound serves as a valuable chiral building block in the synthesis of more complex molecules through carbon-carbon bond-forming reactions. A primary strategy involves its conversion into an organometallic nucleophile, which can then participate in various transition-metal-catalyzed cross-coupling reactions.
The initial and crucial step is the formation of the corresponding Grignard reagent, (R)-4,5-isopropylidene-1-pentylmagnesium bromide. This is achieved by reacting the parent bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, inverting the polarity at the terminal carbon and rendering it nucleophilic.
Once formed, this Grignard reagent can be employed in several types of cross-coupling reactions to extend the carbon chain and introduce new functionalities while preserving the stereocenter. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks. For instance, nickel- and palladium-catalyzed cross-coupling reactions are widely used for creating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds from alkyl organometallic reagents. nih.gov
A common application is the coupling with aryl or vinyl halides (or triflates). In a typical Kumada-style coupling, the Grignard reagent reacts with an aryl bromide in the presence of a palladium or nickel catalyst. The catalytic cycle generally involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov Additives like zinc halides can sometimes mediate these reactions, enhancing efficiency and yield. organic-chemistry.org
Below is a table summarizing representative cross-coupling reactions involving the Grignard reagent derived from this compound.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |
| Kumada Coupling | Aryl Bromide (Ar-Br) | Pd or Ni catalyst (e.g., Pd(PPh₃)₄), THF | (R)-4-(Aryl)-1,2-isopropylidene-pentane |
| Negishi-type (via transmetalation) | Aryl Iodide (Ar-I) | 1. ZnCl₂, 2. Pd(dba)₂/SPhos | (R)-4-(Aryl)-1,2-isopropylidene-pentane |
| C(sp³)–C(sp³) Coupling | Alkyl Bromide (R'-Br) | Ni catalyst with diene ligand, THF/NMP | (R)-4-(Alkyl)-1,2-isopropylidene-pentane |
This table presents plausible transformations based on established cross-coupling methodologies.
Derivatization to Diverse Functional Groups
The versatility of this compound extends to its conversion into a wide array of other functional groups. These transformations allow for the introduction of heteroatoms and the construction of key structural motifs found in many biologically active molecules and chiral ligands.
The primary bromide functionality is a gateway to numerous other chemical entities. This can be achieved either through nucleophilic substitution reactions directly on the bromide or by leveraging the nucleophilicity of its corresponding Grignard reagent.
Chiral Alcohols: The Grignard reagent, (R)-4,5-isopropylidene-1-pentylmagnesium bromide, is an excellent nucleophile for attacking electrophilic carbonyl carbons. umkc.edu Reaction with aldehydes or ketones, followed by an acidic workup, yields secondary or tertiary alcohols, respectively. For example, reaction with formaldehyde (B43269) produces the corresponding primary alcohol, extending the carbon chain by one unit. wisc.edu
Carboxylic Acid Derivatives: The synthesis of a carboxylic acid derivative is readily accomplished by the carboxylation of the Grignard reagent. Bubbling carbon dioxide gas through a solution of (R)-4,5-isopropylidene-1-pentylmagnesium bromide, followed by protonation with aqueous acid, yields (R)-5,6-isopropylidene-heptanoic acid. youtube.com This adds a single carbon to the chain and introduces a valuable carboxylic acid handle for further modifications, such as amide or ester formation.
Chiral Amines: Chiral amines are ubiquitous in pharmaceuticals. tsijournals.com this compound can be converted to the corresponding primary amine through several methods. A common route is the Gabriel synthesis, which involves alkylation of potassium phthalimide (B116566) followed by hydrolysis. Alternatively, direct alkylation of ammonia (B1221849) or an amine can be used, though this can sometimes lead to over-alkylation. A cleaner method involves nucleophilic substitution with sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
The following table outlines these derivatization pathways.
| Target Functional Group | Reagent(s) | Intermediate | Final Product |
| Primary Alcohol | 1. Mg, Et₂O; 2. Formaldehyde (CH₂O); 3. H₃O⁺ | Grignard Reagent | (R)-6,7-Isopropylidene-heptan-1-ol |
| Carboxylic Acid | 1. Mg, Et₂O; 2. CO₂; 3. H₃O⁺ | Grignard Reagent | (R)-5,6-Isopropylidene-heptanoic acid |
| Primary Amine | 1. NaN₃, DMF; 2. LiAlH₄, Et₂O; 3. H₂O | Alkyl Azide | (R)-4,5-Isopropylidene-pentylamine |
Halogen Exchange: The bromine atom in this compound can be exchanged for another halogen, most commonly iodine. This is typically accomplished via the Finkelstein reaction, a classic Sₙ2 process. byjus.com Treating the bromide with a solution of sodium iodide in acetone (B3395972) results in the precipitation of sodium bromide, driving the equilibrium towards the formation of the more reactive (R)-4,5-Isopropylidene-1-iodopentane. organic-chemistry.orgiitk.ac.in This iodo-analogue can be advantageous in certain nucleophilic substitution or cross-coupling reactions due to the better leaving group ability of iodide compared to bromide.
Protecting Group Interconversions: The isopropylidene group is an acetal (B89532) (specifically, a ketal) that serves to protect the vicinal diol functionality at the chiral end of the molecule. This protecting group is stable under basic and neutral conditions but can be readily removed under acidic conditions to liberate the diol. tsijournals.com This deprotection is a hydrolysis reaction, typically carried out using aqueous solutions of strong acids like hydrochloric acid or sulfuric acid, or with Lewis acids in the presence of water. masterorganicchemistry.comresearchgate.net Once deprotected to (R)-1-bromopentane-4,5-diol, the diol can be re-protected with a different protecting group if required for subsequent synthetic steps that are incompatible with the isopropylidene group. The choice of acid and solvent can be tuned to achieve selective deprotection if other acid-sensitive groups are present in the molecule. tsijournals.com
| Transformation | Reagent(s) | Reaction Type | Product |
| Halogen Exchange (Br to I) | NaI, Acetone | Finkelstein Reaction (Sₙ2) | (R)-4,5-Isopropylidene-1-iodopentane |
| Deprotection of Diol | H₃O⁺ (e.g., aq. HCl) | Acetal Hydrolysis | (R)-5-Bromopentane-1,2-diol |
Applications of R 4,5 Isopropylidene 1 Bromopentane in Complex Organic Synthesis
Utility as a Chiral Building Block in Asymmetric Synthesis
The primary value of (R)-4,5-Isopropylidene-1-bromopentane lies in its embedded chirality, which is derived from a chiral pool source. This pre-existing, defined stereocenter makes it an important starting material in asymmetric synthesis, where the goal is to create new chiral molecules with specific three-dimensional arrangements.
Role in Asymmetric Induction via Chiral Auxiliaries
While this compound is itself a chiral building block, it can be conceptually linked to the principles of asymmetric induction typically governed by chiral auxiliaries. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. In a similar vein, the stereocenter within this compound can direct the formation of new stereocenters in subsequent reaction steps. The protected diol acts as a fixed stereochemical reference point, influencing the facial selectivity of reactions at other positions along the carbon chain once the bromide has been transformed into a reactive functional group.
Integration into Asymmetric Catalytic Systems for Enantioselective Transformations
In the realm of asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal catalyst, enabling enantioselective transformations. While direct integration of this compound into catalytic systems is not a primary application, it serves as a precursor for creating more complex molecules that can act as ligands or substrates in such systems. For instance, the alkyl bromide functionality can be used to attach this chiral fragment to a larger molecule, which is then subjected to an asymmetric catalytic reaction. The inherent chirality of the fragment can influence the stereochemical outcome of the catalyzed transformation, working in concert with or against the influence of the chiral catalyst.
Stereocontrolled Formation of New Stereocenters and Carbon-Carbon Bonds (e.g., Aldol (B89426), Alkylation Reactions)
The most direct application of this compound is in reactions that form new carbon-carbon bonds, such as alkylation reactions. The bromo- functionality makes it an effective electrophile for reaction with a wide range of nucleophiles, including enolates, organometallic reagents, and carbanions. When these nucleophiles are themselves chiral or are generated using chiral bases or auxiliaries, the alkylation reaction can proceed with a high degree of stereocontrol, leading to the formation of new stereocenters.
For example, the bromide can be displaced by a nucleophile in an SN2 reaction, which can be a key step in elongating a carbon chain while preserving the original stereochemistry. The resulting product, now containing the chiral isopropylidene-protected diol, can be further elaborated. Subsequent deprotection of the diol and transformation of the hydroxyl groups can lead to intermediates for aldol reactions, where the pre-existing stereocenter can influence the stereochemistry of the newly formed alcohol and adjacent stereocenters.
Strategic Component in Total Synthesis of Natural Products and Bioactive Molecules
The synthesis of natural products and other bioactive molecules often requires the assembly of complex carbon skeletons with multiple, well-defined stereocenters. Chiral building blocks like this compound are crucial for an efficient and stereoselective synthetic strategy.
Synthetic Routes Towards Polyketides and Other Chiral Natural Products
Polyketides are a large and structurally diverse class of natural products known for their wide range of biological activities, including antibiotic and anticancer properties. Their structures are characterized by repeating propionate (B1217596) or acetate (B1210297) units, often featuring multiple stereocenters. The synthesis of polyketides is a significant challenge that relies heavily on the use of chiral building blocks to install the correct stereochemistry.
This compound represents a potential synthon for a portion of a polyketide chain. Through conversion of the bromide to a suitable functional group, it can be coupled with other fragments. The protected diol moiety is a common structural feature in the backbones of many polyketide-derived natural products. rsc.orgrsc.org The ability to introduce this chiral five-carbon unit stereoselectively makes it a valuable intermediate in the convergent synthesis of such complex molecules.
Construction of Complex Ring Systems and Heterocyclic Scaffolds
The functional handles on this compound allow for its use in the construction of various cyclic structures. The alkyl bromide can participate in intramolecular cyclization reactions to form carbocyclic or heterocyclic rings. For example, if the bromine is displaced by a nucleophile that is tethered to the same molecule, a ring can be formed. The stereochemistry of the substituent on this newly formed ring would be dictated by the chiral center of the starting material.
Furthermore, the protected diol can be deprotected to reveal two hydroxyl groups. These can be further functionalized or used as handles to build heterocyclic systems, such as those containing oxygen (e.g., furans, pyrans) or nitrogen, which are common scaffolds in many bioactive compounds. nih.govnih.gov The ability to form these rings from a chiral, non-racemic starting material is a powerful strategy for accessing enantiomerically pure complex molecules.
Development of Advanced Chiral Probes and Ligands
The precise stereochemical control offered by this compound makes it an attractive starting material for the synthesis of sophisticated chiral probes and ligands. These molecules are instrumental in studying stereoselective interactions in biological systems and in asymmetric catalysis.
While specific, publicly available research detailing the direct use of this compound for the synthesis of chiral probes is limited, its structure lends itself to such applications. The terminal bromide allows for facile introduction of reporter groups, such as fluorophores or spin labels, through nucleophilic substitution reactions. The protected diol at the other end of the molecule provides a chiral environment that can be further functionalized after deprotection. This strategic placement of reactive and chiral centers is a key design principle for effective chiral probes.
In the realm of asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. The synthesis of novel chiral phosphine (B1218219) ligands, for instance, could potentially utilize this compound. The carbon backbone of this starting material could be elaborated to create bidentate or monodentate phosphine ligands where the stereochemistry of the ligand framework is dictated by the initial (R)-configuration.
Design of Enantiopure Pharmaceutical Intermediates and Analogues
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a major focus of the pharmaceutical industry. Chiral building blocks like this compound are critical starting materials for the efficient and stereocontrolled synthesis of these complex molecules.
Although direct examples of the incorporation of the this compound fragment into specific drug candidates are not readily found in publicly accessible literature, its potential is evident from its structure. The five-carbon chain with a protected diol at one end and a reactive bromide at the other provides a versatile handle for constructing various pharmacophores. For instance, the bromo group can be readily converted into other functionalities, such as amines, azides, or organometallic species, which are common motifs in pharmaceutical agents.
The protected diol can be deprotected to reveal a 1,2-diol, a common structural feature in many natural products and pharmaceuticals. This diol can then be further modified, for example, by forming cyclic ethers or esters, or by serving as a handle for attaching other molecular fragments. The inherent chirality of this diol moiety, derived from the (R)-configuration of the starting material, ensures the stereochemical integrity of the final product.
Analytical and Computational Research Methodologies in the Study of R 4,5 Isopropylidene 1 Bromopentane
Advanced Spectroscopic Characterization for Structural Confirmation and Purity Analysis
Spectroscopic methods provide fundamental information about the molecular structure, connectivity, and functional groups present in (R)-4,5-Isopropylidene-1-bromopentane.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used in conjunction to provide a complete structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound are based on the electronic environment of each proton. The signal for the protons on the carbon bearing the bromine atom (C1) is expected to be the most downfield in the alkyl region due to the deshielding effect of the halogen. The protons of the two methyl groups of the isopropylidene moiety are diastereotopic and may appear as two distinct singlets.
Interactive Data Table: Predicted ¹H NMR Data for this compound Predicted for a solution in CDCl₃. Actual values may vary.
| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H1 (CH₂Br) | ~3.40 | Triplet (t) | 2H |
| H2, H3 (-CH₂CH₂CH₂-) | ~1.40 - 1.90 | Multiplet (m) | 4H |
| H4 (-O-CH-) | ~4.15 | Multiplet (m) | 1H |
| H5 (-O-CH₂) | ~3.60, ~4.05 | Multiplets (m) | 2H |
| H6, H7 (C(CH₃)₂) | ~1.35, ~1.42 | Singlets (s) | 6H (3H each) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The carbon attached to the bromine (C1) will appear at a characteristic chemical shift, while the quaternary carbon of the isopropylidene group will be found significantly downfield.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₂Br) | ~33 |
| C2 (-CH₂-) | ~32 |
| C3 (-CH₂-) | ~30 |
| C4 (-O-CH-) | ~76 |
| C5 (-O-CH₂) | ~69 |
| C6 (C(CH₃)₂) | ~109 |
| C7, C8 (C(CH₃)₂) | ~25, ~26 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the chemical formula C₈H₁₅BrO₂. guidechem.com A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak (M+), which appears as two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₅BrO₂ |
| Exact Mass (for ⁷⁹Br) | 222.0255 Da |
| Exact Mass (for ⁸¹Br) | 224.0235 Da |
| Isotopic Signature | M+, M+2 peaks with ~1:1 intensity ratio |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would confirm the presence of C-H bonds in the alkane backbone and the C-O bonds of the dioxolane ring. The C-Br stretch is typically found in the fingerprint region of the spectrum.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) |
| Alkane | C-H stretch | 2850 - 2960 |
| Ether (Dioxolane) | C-O stretch | 1050 - 1150 |
| Bromoalkane | C-Br stretch | 500 - 600 |
Chiral Analytical Techniques for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, or enantiomeric excess (e.e.). This is accomplished using specialized analytical techniques that can differentiate between enantiomers.
Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. sigmaaldrich.com A polarimeter is used to measure this rotation. The specific rotation [α] is a physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org The (R)-enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while its corresponding (S)-enantiomer will rotate light by an equal magnitude in the opposite direction. libretexts.orglibretexts.org Measuring the optical rotation of a sample allows for the calculation of its optical purity, which is directly related to its enantiomeric excess. A racemic mixture (a 50:50 mix of both enantiomers) is optically inactive and will produce a rotation of 0°. libretexts.org
Chiral chromatography is the most definitive method for separating and quantifying enantiomers to determine enantiomeric excess. gcms.cz Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for this purpose by using a chiral stationary phase (CSP). researchgate.netmdpi.com
The principle of chiral chromatography involves the differential interaction of the two enantiomers with the chiral stationary phase. This leads to the formation of transient diastereomeric complexes with different energies, causing one enantiomer to travel through the column faster than the other, resulting in their separation. nih.gov
Chiral GC: For a semi-volatile compound like this compound, chiral GC is a suitable method. Commonly used CSPs for GC include derivatives of cyclodextrins, which can separate a wide range of chiral molecules, including halogenated hydrocarbons and ethers. researchgate.netnih.gov
Chiral HPLC: Chiral HPLC offers a broad range of CSPs, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile. mdpi.comrjptonline.org The separation can be optimized by adjusting the mobile phase composition (normal phase, reversed-phase, or polar organic mode) to achieve baseline resolution of the (R)- and (S)-enantiomers. mdpi.comresearchgate.net The ratio of the peak areas for the two enantiomers in the resulting chromatogram is used to accurately calculate the enantiomeric excess.
X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. soton.ac.ukresearchgate.net This technique relies on the diffraction of X-rays by a single, well-ordered crystal. For a molecule like this compound, which is a liquid at room temperature, direct analysis is not feasible. Therefore, it is necessary to convert it into a solid, crystalline derivative. This is typically achieved by reacting the parent compound with a suitable achiral or chiral reagent to form a new compound that readily crystallizes.
The presence of the bromine atom in the molecule is highly advantageous for this analysis. Bromine is a "heavy atom" that scatters X-rays anomalously. researchgate.net This phenomenon, known as anomalous dispersion, causes slight but measurable differences in the intensities of Friedel pairs (diffraction spots that are mirror images of each other). nih.gov By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be determined.
The primary indicator used to validate the determined absolute configuration is the Flack parameter. soton.ac.uknih.gov A value close to zero for the correct enantiomer indicates a high degree of confidence in the assignment, while a value approaching one would suggest the opposite enantiomer is present. For a derivative of this compound, a successful crystallographic analysis would yield a Flack parameter near zero, unequivocally confirming the (R) configuration at the stereocenter.
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C15H18BrNO4 | Hypothetical formula for a crystalline derivative. |
| Crystal System | Orthorhombic | The crystal lattice system. |
| Space Group | P212121 | A common chiral space group. thieme-connect.de |
| Radiation Type | Mo Kα (λ = 0.71073 Å) | Wavelength of X-rays used for the experiment. |
| Goodness-of-fit (F2) | 1.05 | An indicator of the quality of the structural refinement. |
| Flack Parameter | 0.02(3) | Confirms the correct absolute stereochemistry with a low value and small error. nih.gov |
Computational Chemistry Approaches for Mechanistic and Conformational Studies
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound from a theoretical standpoint. These in silico methods complement experimental work by offering detailed insights into molecular structure, stability, and reaction dynamics that can be difficult to access otherwise.
Molecular Modeling and Conformational Analysis
The flexible five-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and interactions. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its low-energy conformers. nih.gov
Methods such as molecular mechanics (MM) force fields or more advanced quantum mechanical calculations can be used. A systematic conformational search involves rotating the single bonds in the carbon backbone and calculating the energy of each resulting structure. researchgate.net This analysis reveals the most stable conformations, governed by a balance of factors including steric hindrance from the bulky isopropylidene and bromo groups and torsional strain along the chain. The results can predict the most likely shapes the molecule will adopt in solution.
| Conformer | Key Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A (Global Minimum) | -175° (anti-periplanar) | 0.00 | 65.1 |
| B | +65° (gauche) | 0.85 | 20.5 |
| C | -68° (gauche) | 1.10 | 14.4 |
Quantum Chemical Calculations for Reaction Pathway Elucidation and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the reactivity of this compound. rsc.org These methods can be used to map out the entire energy profile of a chemical reaction, such as a nucleophilic substitution at the primary carbon bearing the bromine atom.
By calculating the energies of reactants, products, and, most importantly, the transition state, chemists can determine the activation energy of a reaction. nih.govnumberanalytics.com This provides a quantitative measure of the reaction's feasibility and rate. Automated reaction path search methods can systematically explore potential transformations, offering mechanistic insights and predicting potential side products. chemrxiv.orgresearchgate.net Furthermore, these calculations can predict various spectroscopic properties, including NMR chemical shifts and vibrational circular dichroism (VCD) spectra. soton.ac.uk Comparing these predicted spectra with experimental data serves as a powerful method for structural verification.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + CN- | 0.00 |
| Transition State | [NC···C5H8O2(CH3)2···Br]- | +22.5 |
| Products | (S)-5,6-Isopropylidene-hexanenitrile + Br- | -15.8 |
Virtual Screening and Design of New Synthetic Targets
As a chiral building block, this compound serves as a valuable starting material for the synthesis of more complex molecules, particularly in the field of drug discovery. nih.gov Virtual screening is a computational technique that leverages this potential by rapidly evaluating large libraries of virtual compounds for their potential to bind to a biological target, such as a protein or enzyme. researchgate.net
In a structure-based virtual screening approach, the three-dimensional structure of the target protein is used. semanticscholar.org A virtual library can be created by computationally modifying the this compound scaffold with various functional groups. These virtual molecules are then "docked" into the binding site of the protein, and their binding affinity is estimated using scoring functions. mdpi.com This process allows researchers to prioritize a smaller, more promising set of compounds for actual chemical synthesis and experimental testing, significantly accelerating the early stages of drug development.
| Step | Action | Objective |
|---|---|---|
| 1. Library Generation | Enumerate derivatives of the this compound scaffold. | Create a diverse set of virtual compounds. |
| 2. Target Preparation | Obtain and prepare the 3D structure of the target protein. | Define the binding site for docking. |
| 3. Molecular Docking | Computationally fit each library compound into the protein's binding site. | Predict binding poses and orientations. |
| 4. Scoring and Ranking | Use a scoring function to estimate the binding affinity of each compound. | Rank compounds from most to least likely to be active. |
| 5. Hit Selection | Select the top-ranked compounds for synthesis and biological assay. | Identify promising lead candidates for further development. nih.gov |
Future Perspectives and Emerging Research Areas Pertaining to R 4,5 Isopropylidene 1 Bromopentane
Implementation of Green Chemistry Principles in its Synthesis and Transformations
The synthesis and subsequent reactions of (R)-4,5-Isopropylidene-1-bromopentane are prime candidates for the application of green chemistry principles, focusing on improving sustainability from feedstock sourcing to final product transformation.
A key green aspect of this compound is its origin. The "(R)-4,5-isopropylidene" moiety is readily derived from (R)-solketal, which itself is synthesized from glycerol (B35011). Glycerol is a major, low-cost byproduct of the biodiesel industry, making it a crucial renewable feedstock. researchgate.net Traditional syntheses of analogous haloalkanes often rely on petrochemical sources and may involve harsh reagents. vedantu.com The use of glycerol aligns with the green chemistry principle of utilizing renewable resources.
Future research will likely focus on optimizing the conversion of glycerol derivatives to this compound. This includes developing catalytic systems that avoid stoichiometric reagents and minimize waste. For example, converting the precursor alcohol to the bromide can be achieved using phosphorus tribromide or concentrated hydrobromic acid, but these methods have poor atom economy. vedantu.com Greener alternatives, such as catalytic bromination reactions or enzymatic processes, are underexplored for this specific substrate and represent a significant area for development.
Furthermore, the transformations of this compound can be made more sustainable. Its reactions are typically nucleophilic substitutions, which can be performed in greener solvents like 2-MeTHF or CPME, moving away from hazardous volatile organic compounds. unito.it Reductive dehalogenation, a common transformation for alkyl halides, can be achieved using greener methods like zinc in water with the aid of surfactants, which allows for easy recycling of the reaction medium and results in very low E-Factors (Environmental Factors). researchgate.netrsc.org
Table 1: Comparison of Synthetic Parameters based on Green Chemistry Principles
| Parameter | Traditional Approach | Greener Future Approach | Green Chemistry Principle Addressed |
|---|---|---|---|
| Starting Material | Petroleum-based pentane (B18724) derivatives | Glycerol (biodiesel byproduct) | Use of Renewable Feedstocks |
| Bromination Reagent | PBr₃, HBr/H₂SO₄ | Catalytic bromination, enzymatic halogenation | Catalysis, Safer Chemistry |
| Atom Economy | Low (significant inorganic waste) | High (catalytic routes maximize atom incorporation) | Atom Economy |
| Solvents | Chlorinated solvents (e.g., DCM) | Bio-based solvents (e.g., 2-MeTHF, CPME), water | Safer Solvents & Auxiliaries |
| Transformations | Stoichiometric reagents | Catalytic (e.g., metal-catalyzed cross-coupling), biocatalytic reactions | Catalysis |
Expanding the Scope of its Use in Organocatalytic and Biocatalytic Processes
The chiral nature of this compound makes it a valuable precursor for the synthesis of new catalysts and a substrate for stereoselective enzymatic reactions. google.com
Organocatalysis: Asymmetric organocatalysis has become a powerful tool in chemical synthesis, and the development of novel chiral catalysts is a continuous pursuit. umb.edu this compound can be elaborated into a variety of chiral ligands and organocatalysts. snnu.edu.cnacs.org For example, substitution of the bromide with diphenylphosphine (B32561) would yield a chiral phosphine (B1218219) ligand. This ligand, after deprotection of the diol, could be used in transition-metal catalysis. Alternatively, the bromide can be converted to an amine or other functional group to serve as a scaffold for building chiral N-heterocyclic carbenes (NHCs), thioureas, or Brønsted acids, which are cornerstone catalysts in organocatalysis. snnu.edu.cnrsc.org The inherent chirality originating from the glycerol backbone can be transferred to the catalytic pocket, influencing the stereochemical outcome of a reaction. acs.org
Biocatalysis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Enzymes are increasingly used for the synthesis of chiral pharmaceuticals and fine chemicals. nih.gov this compound could be a substrate for several classes of enzymes. For instance, haloalkane dehalogenases could catalyze its hydrolysis to the corresponding alcohol with high enantioselectivity. Oxidoreductases and aminotransferases could be employed in multi-enzyme cascade reactions to convert the molecule into valuable chiral amino acids or other complex functionalized molecules. researchgate.net Furthermore, engineered enzymes, such as variants of cytochrome P450, have shown the ability to perform novel carbene transfer reactions, opening the possibility for unprecedented transformations of substrates like this. nih.govacs.org The development of biocatalytic platforms for organofluorine or organoboron synthesis highlights the potential for enzymes to mediate complex bond formations on chiral substrates. nih.govacs.org
Table 2: Potential Catalytic and Biocatalytic Applications
| Field | Potential Application | Resulting Product Class | Significance |
|---|---|---|---|
| Organocatalysis | Precursor to chiral phosphine ligands | Chiral Ligands | Asymmetric metal-catalyzed reactions |
| Organocatalysis | Scaffold for chiral NHC catalysts | Chiral N-Heterocyclic Carbenes | Asymmetric acylation, conjugate additions |
| Organocatalysis | Backbone for chiral thiourea (B124793) catalysts | Chiral Hydrogen-Bond Donors | Asymmetric Michael additions, Diels-Alder reactions |
| Biocatalysis | Substrate for haloalkane dehalogenases | (R)-4,5-Isopropylidenepentan-1-ol | Chiral diol precursor |
| Biocatalysis | Substrate for multi-enzyme cascades | Chiral amino acids, diamines | Pharmaceutical intermediates |
| Biocatalysis | Substrate for engineered P450s | Novel functionalized products | Access to new chemical space |
Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Applications
While the primary alkyl bromide of this compound typically undergoes SN2 reactions, future research is expected to uncover more complex and novel reactivity. savemyexams.comstudymind.co.ukwikipedia.org
Modern synthetic methods have expanded the reaction scope of alkyl bromides far beyond simple substitution. Nickel-catalyzed cross-coupling reactions, for instance, have enabled the formation of C(sp³)–C(sp³) bonds under mild conditions. nih.gov Recent advances have even demonstrated the ability to achieve carboxylation of unactivated alkyl bromides or perform migratory functionalization at remote positions, processes that were previously inaccessible. nih.govacs.org Applying these advanced catalytic systems to a chiral, functionalized substrate like this compound could lead to the stereocontrolled synthesis of complex molecules with all-carbon quaternary centers or other challenging motifs. nih.gov
The 1,3-dioxolane (B20135) ring itself offers further opportunities for novel reactivity. nih.govresearchgate.netmdpi.com While it serves as a protecting group, its selective opening or rearrangement under Lewis acidic or other conditions can lead to the formation of new chiral structures. Chiral 1,3-dioxolan-4-ones, related structures, have been used as chiral acyl anion or ketene (B1206846) equivalents in complex cycloadditions and fragmentations. researchgate.netmdpi.comst-andrews.ac.uk Exploring analogous reactivity for this compound could establish it as a versatile chiral synthon for generating intricate molecular architectures. For example, intramolecular reactions where a derivative of the bromo-propyl chain interacts with the dioxolane ring could lead to novel bicyclic or spirocyclic chiral systems. rsc.org
Integration into Materials Science and Supramolecular Chemistry for Chiral Recognition and Self-Assembly
Chirality is a fundamental property in materials science, influencing everything from optical materials to biological interactions. chiralpedia.com this compound is an ideal starting material for creating chiral materials due to its stereodefined center.
Materials Science: The compound can be functionalized and polymerized to create chiral polymers. For example, conversion of the bromide to an acrylate (B77674) or methacrylate (B99206) monomer followed by polymerization would yield a polymer with pendant chiral dioxolane groups. Such polymers could exhibit unique properties, such as the ability to form helical superstructures or act as chiral stationary phases in chromatography. The transfer of chirality from the molecular level to the macromolecular and mesodomain scale is a key strategy in designing advanced materials with specific optical or mechanical properties. pnas.org Derivatives of this compound could be incorporated into liquid crystals, gels, or chiral metal-organic frameworks (MOFs), where the stereochemistry would dictate the packing and bulk properties of the material. innovations-report.com
Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. acs.org Derivatives of this compound are well-suited for these applications. The dioxolane group, especially after deprotection to the diol, can participate in hydrogen bonding networks. The alkyl chain can be functionalized to introduce other recognition motifs (e.g., aromatic rings for π-π stacking, charged groups for electrostatic interactions). These tailored molecules could self-assemble into complex architectures like nanofibers, vesicles, or supramolecular gels. nih.govrsc.orgnih.govresearchgate.net Such self-assembled systems have applications in drug delivery, tissue engineering, and sensing. nih.gov Furthermore, the inherent chirality can be used to create environments for chiral recognition, where a host molecule synthesized from this building block could selectively bind one enantiomer of a chiral guest molecule. acs.org
Table 3: Potential Applications in Materials and Supramolecular Chemistry
| Area | Derived Structure | Potential Application | Underlying Principle |
|---|---|---|---|
| Materials Science | Chiral Polymers | Chiral stationary phases, optical films | Transfer of molecular chirality to macromolecular helicity |
| Materials Science | Chiral Liquid Crystals | Advanced display technologies | Chirality-induced helical twisting |
| Materials Science | Components of Chiral MOFs | Enantioselective catalysis and separation | Chiral pores and recognition sites |
| Supramolecular Chemistry | Chiral Gelators | Smart materials, drug delivery | Self-assembly via non-covalent interactions |
| Supramolecular Chemistry | Chiral Host Molecules | Chiral recognition and sensing | Enantioselective guest binding in a chiral cavity |
| Supramolecular Chemistry | Chiral Amphiphiles | Self-assembled vesicles or nanotubes | Formation of chiral supramolecular architectures |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing (R)-4,5-Isopropylidene-1-bromopentane with high enantiomeric purity?
- Methodological Answer :
- Begin with a chiral diol precursor (e.g., (R)-4,5-dihydroxypentane) and perform ketalization using acetone and an acid catalyst (e.g., p-toluenesulfonic acid) under anhydrous conditions to form the isopropylidene protecting group .
- Brominate the terminal hydroxyl group via an SN2 reaction using PBr₃ or HBr in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize racemization .
- Purify the product using chiral column chromatography (e.g., Chiralcel OD-H) or recrystallization with a chiral resolving agent to ensure enantiomeric excess >99% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the isopropylidene group (δ ~1.3–1.5 ppm for methyl protons; δ ~20–25 ppm and ~100–110 ppm for quaternary carbons) and the brominated terminal carbon (δ ~30–35 ppm for C-Br) .
- IR Spectroscopy : Confirm the C-Br stretch (~500–600 cm⁻¹) and ketal C-O-C bonds (~1100 cm⁻¹) .
- Polarimetry : Measure optical rotation ([α]ᴅ) to verify enantiopurity using a sodium lamp (589 nm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Conduct reactions in a fume hood to avoid inhalation of volatile brominated compounds.
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as bromoalkanes are irritants .
- Store the compound in amber glassware under inert gas (N₂/Ar) to prevent light-induced decomposition .
Advanced Research Questions
Q. How does the conformational flexibility of the isopropylidene group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Analyze ring puckering using Cremer-Pople parameters (e.g., puckering amplitude q₂ and phase angle φ) derived from X-ray crystallography or DFT calculations .
- Correlate puckering modes (e.g., envelope vs. twist) with steric hindrance in SN2 reactions. For example, a planar ring increases backside attack efficiency, while puckered conformations may favor elimination .
Q. How can researchers resolve contradictions in reported product distributions (substitution vs. elimination) for reactions involving this compound?
- Methodological Answer :
- Perform kinetic studies under varying conditions (e.g., polar aprotic vs. protic solvents) to isolate thermodynamic vs. kinetic control .
- Use isotopic labeling (e.g., ²H at C1) to track substitution pathways via mass spectrometry .
- Compare experimental outcomes with computational predictions (e.g., transition state modeling in Gaussian or ORCA) to identify steric/electronic biases .
Q. What computational strategies can predict the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Employ density functional theory (DFT) with dispersion-corrected functionals (e.g., B3LYP-D3) to model transition states and predict enantioselectivity .
- Validate models against crystallographic data (e.g., Cambridge Structural Database) or experimental NMR coupling constants (³Jᴴᴴ) .
- Integrate cheminformatics tools (e.g., Reaxys or SciFinder) to cross-reference predicted pathways with literature precedents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
